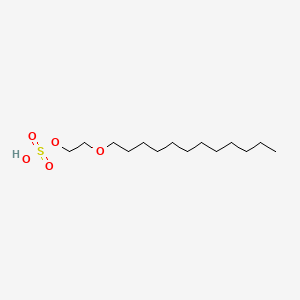

2-Dodecoxyethyl hydrogen sulfate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

26183-44-8 |

|---|---|

分子式 |

C14H30O5S |

分子量 |

310.45 g/mol |

IUPAC 名称 |

2-dodecoxyethyl hydrogen sulfate |

InChI |

InChI=1S/C14H30O5S/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H,15,16,17) |

InChI 键 |

QTDIEDOANJISNP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)O |

规范 SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)O |

其他CAS编号 |

32612-48-9 50602-06-7 26183-44-8 48073-44-5 |

Pictograms |

Corrosive; Irritant |

同义词 |

dodecyl polyoxyethylene sulfate dodecyl polyoxyethylene sulfuric acid dodecyl polyoxyethylene sulfuric acid, ammonium salt dodecyl polyoxyethylene sulfuric acid, calcium salt dodecyl polyoxyethylene sulfuric acid, magnesium salt dodecyl polyoxyethylene sulfuric acid, potassium salt dodecyl polyoxyethylene sulfuric acid, sodium salt dodecyl(oxyethylene)sulfate lauryl ether sulfate sodium dodecyl polyoxyethylene sulfate |

产品来源 |

United States |

Ii. Advanced Synthetic Strategies and Mechanistic Pathways for 2 Dodecoxyethyl Hydrogen Sulfate

Sulfation Methodologies for 2-Dodecoxyethyl Hydrogen Sulfate (B86663)

The synthesis of 2-dodecoxyethyl hydrogen sulfate, a prominent alkyl ether sulfate, is accomplished through various sulfation methodologies. These methods involve the reaction of 2-dodecoxyethanol with a suitable sulfating agent. The choice of the sulfating agent and reaction conditions significantly influences the yield, purity, and environmental impact of the process.

Direct Sulfation with Sulfur Trioxide Complexes

Direct sulfation using sulfur trioxide (SO₃) is a widely employed industrial method for producing alkyl ether sulfates. The high reactivity of SO₃ necessitates its use in a complexed form to moderate the reaction and prevent unwanted side reactions such as charring and the formation of by-products. Typically, the reaction is carried out in a continuous falling film reactor. atamankimya.com

In this process, liquid 2-dodecoxyethanol and a gaseous mixture of sulfur trioxide and an inert gas (like air or nitrogen) are introduced concurrently into the reactor. The reaction is highly exothermic, and precise temperature control is crucial. The optimal reaction temperature is generally maintained between 30-60°C. atamankimya.com The molar ratio of sulfur trioxide to the alcohol is a critical parameter, with a ratio of approximately 1:1 being common. atamankimya.com

Table 1: Typical Reaction Conditions for Direct Sulfation with SO₃

| Parameter | Value |

| Reactants | 2-Dodecoxyethanol, Sulfur Trioxide |

| Reactor Type | Falling Film Reactor |

| Temperature | 30-60°C |

| Molar Ratio (SO₃:Alcohol) | ~1:1 |

This method offers high conversion rates and is suitable for large-scale continuous production.

Chlorosulfonic Acid-Mediated Sulfation Approaches

Chlorosulfonic acid (ClSO₃H) serves as another effective sulfating agent for the synthesis of this compound. While it is a strong acid, it is generally considered to have a lower tendency to cause charring and discoloration compared to other strong sulfating agents like oleum. google.com The reaction with alcohols is rapid and exothermic. google.com

The process typically involves the controlled addition of chlorosulfonic acid to 2-dodecoxyethanol while maintaining a low temperature, often between 5-15°C, to minimize side reactions. google.com Efficient stirring and cooling are essential to manage the heat generated. google.com A molar ratio of chlorosulfonic acid to the hydroxyl group of the alcohol is typically in the range of 0.98-1.05 to 1. google.com The reaction is usually completed within a short period, ranging from 5 to 30 minutes. google.com A key advantage of using chlorosulfonic acid is that the resulting sulfation product can often be used in subsequent neutralization steps without extensive purification. google.com

However, a significant drawback of this method is the formation of hydrogen chloride (HCl) as a gaseous byproduct, which is corrosive and requires appropriate handling and disposal measures.

Table 2: Chlorosulfonic Acid-Mediated Sulfation Parameters

| Parameter | Value |

| Sulfating Agent | Chlorosulfonic Acid (ClSO₃H) |

| Temperature | 5-15°C |

| Molar Ratio (ClSO₃H:Alcohol) | 0.98-1.05 : 1 |

| Reaction Time | 5-30 minutes |

| Byproduct | Hydrogen Chloride (HCl) |

Alternative Chemical Routes for Sulfate Ester Formation

Beyond the primary industrial methods, other reagents and strategies exist for the formation of sulfate esters, which could be applied to the synthesis of this compound.

Sulfamic Acid (H₂NSO₃H): Sulfamic acid can be used for the sulfation of certain alcohols. However, it is generally less reactive and more expensive than sulfur trioxide or chlorosulfonic acid. nih.gov For long-chain primary alcohols, sulfation with sulfamic acid can result in poor yields and dark-colored products. nih.gov

Sulfur Trioxide-Amine Complexes: Complexes of sulfur trioxide with amines, such as pyridine (B92270) (SO₃-Py) or trimethylamine (B31210) (SO₃-NMe₃), are milder sulfating agents. nih.gov These are often used in laboratory-scale syntheses where selectivity and controlled reactivity are paramount.

Dicyclohexylcarbodiimide (B1669883) (DCC) Mediated Sulfation: This method involves the use of dicyclohexylcarbodiimide to activate sulfuric acid for the sulfation of alcohols. nih.gov

These alternative routes are generally not favored for large-scale industrial production of commodity surfactants like this compound due to factors such as cost, reagent stability, and reaction efficiency.

Enzymatic Synthesis of Sulfate Esters and Potential for this compound

The enzymatic synthesis of sulfate esters represents a green and highly selective alternative to chemical methods. This approach utilizes sulfotransferases (SULTs), which are enzymes that catalyze the transfer of a sulfonate group (SO₃⁻) from a donor molecule to an acceptor, such as an alcohol. nih.gov The universal sulfonate donor in biological systems is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov

While the direct enzymatic synthesis of this compound is not widely documented in commercial practice, the principles of enzymatic sulfation are well-established for various other molecules, particularly carbohydrates and steroids. nih.gov The high specificity of enzymes would likely lead to a product with high purity and fewer byproducts. However, challenges such as the high cost and limited stability of both the enzymes and the PAPS co-factor currently hinder the industrial-scale application of this method for the production of bulk surfactants.

Green Chemistry Principles in the Synthesis of Alkyl Ether Sulfates

The synthesis of alkyl ether sulfates, including this compound, is increasingly being evaluated through the lens of green chemistry principles. The goal is to develop more sustainable and environmentally benign manufacturing processes. nih.govresearchgate.net The twelve principles of green chemistry provide a framework for this assessment. yale.edunih.gov

Key principles relevant to alkyl ether sulfate synthesis include:

Prevention of Waste: Designing synthetic routes to minimize the generation of waste is a primary goal. nih.govyale.edu This involves optimizing reaction conditions to maximize yield and reduce byproduct formation.

Atom Economy: Synthetic methods should aim to incorporate the maximum amount of all materials used in the process into the final product. nih.govyale.edu The direct addition of SO₃ to an alcohol, for instance, has a high atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edunih.gov While not a direct catalytic process in the traditional sense, the use of continuous reactors with efficient mixing can be seen as a process intensification strategy that aligns with green principles.

Design for Energy Efficiency: Minimizing the energy requirements of chemical processes is crucial for both environmental and economic reasons. yale.edujetir.org Conducting reactions at ambient temperature and pressure is ideal, though often not feasible for large-scale sulfation. yale.edu

Use of Renewable Feedstocks: Whenever practical, raw materials should be derived from renewable resources rather than depleting fossil fuels. nih.govyale.edu The dodecyl alcohol precursor for this compound can be derived from either petrochemical or oleochemical (plant-based) sources.

Reduce Derivatives: Unnecessary derivatization steps should be avoided as they require additional reagents and generate waste. yale.edunih.gov

The industrial shift towards continuous sulfation processes using falling film reactors and the exploration of bio-based feedstocks are indicative of the industry's move towards greener manufacturing. atamankimya.comresearchgate.net

Mechanistic Elucidation of Reaction Pathways and Intermediate Formation

The sulfation of 2-dodecoxyethanol proceeds through a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfating agent.

With Sulfur Trioxide (SO₃): The reaction is a direct electrophilic addition. The lone pair of electrons on the hydroxyl oxygen of 2-dodecoxyethanol attacks the sulfur atom of SO₃. This is followed by a proton transfer to form the acidic sulfate ester, this compound. The reaction is rapid and exothermic.

With Chlorosulfonic Acid (ClSO₃H): The mechanism is similar, involving a nucleophilic attack by the alcohol on the sulfur atom of chlorosulfonic acid. This results in the formation of an intermediate, which then eliminates a molecule of hydrogen chloride (HCl) to yield the final product. The presence of a good leaving group (Cl⁻) facilitates this reaction.

In both pathways, the primary reaction is the formation of the sulfate ester. However, side reactions can occur, particularly at elevated temperatures. These can include the formation of dialkyl sulfates and ethers, as well as degradation and charring of the organic molecule, especially with highly reactive sulfating agents. The formation of these byproducts can be minimized by careful control of reaction temperature, residence time, and the molar ratio of reactants.

Process Optimization and Scalability Considerations for this compound Production

The optimization of the synthesis of this compound is a multifaceted endeavor, focusing on maximizing the efficiency and quality of the final product while ensuring a smooth transition from laboratory-scale operations to large-scale industrial production. Key areas of focus include the selection of sulfating agents, reactor technology, control of reaction parameters, and purification of the final product.

The production process typically begins with the ethoxylation of dodecyl alcohol to form an ethoxylate intermediate. wikipedia.org This intermediate is then sulfated to produce this compound. The sulfation reaction is highly exothermic, necessitating careful control to prevent unwanted side reactions and ensure product quality. google.com

Industrial production predominantly utilizes continuous processes, with the multitube falling film reactor being a cornerstone of modern sulfation technology. acs.org This type of reactor offers excellent heat and mass transfer, which is crucial for managing the exothermic nature of the sulfation reaction. enviro.wiki The reaction is typically carried out by reacting the ethoxylated alcohol with a sulfating agent, most commonly sulfur trioxide (SO₃) gas. wikipedia.orgacs.org Chlorosulfonic acid is also a viable sulfating agent. google.com

The immediate neutralization of the resulting acidic sulfate ester is critical to prevent degradation and the formation of undesirable by-products. acs.org This is often achieved by reacting the acid with a base, such as sodium hydroxide, to produce the corresponding sodium salt, commonly known as sodium laureth sulfate (SLES). wikipedia.org

Process Parameters and Their Impact on Product Quality

The quality of the final this compound is significantly influenced by several process parameters. Precise control over these variables is essential to minimize impurities and achieve the desired product specifications.

One of the major challenges in the production of ethoxylated sulfates is the formation of the by-product 1,4-dioxane, which is a potential carcinogen. enviro.wiki The conditions during sulfation and neutralization play a significant role in its formation. enviro.wiki The quality of the raw materials, particularly the ethoxylated alcohol feedstock, also contributes to the level of this impurity. enviro.wiki

The table below outlines the general influence of key process parameters on the production of this compound.

Table 1: Influence of Process Parameters on this compound Synthesis

| Parameter | General Effect on the Process |

| Sulfation Temperature | Higher temperatures can increase the reaction rate but may also lead to increased by-product formation, such as 1,4-dioxane, and product discoloration. Careful temperature control is crucial for product quality. enviro.wikishell.com |

| Molar Ratio of Reactants | The molar ratio of the sulfating agent to the ethoxylated alcohol affects the degree of sulfation. An optimized ratio is necessary to ensure complete conversion of the alcohol while avoiding excess sulfating agent, which can lead to side reactions and purification challenges. shell.com |

| Choice of Sulfating Agent | Sulfur trioxide is a common and efficient sulfating agent in industrial processes. acs.org Chlorosulfonic acid can also be used, but the choice of agent can impact the reaction conditions and the by-product profile. google.com |

| Neutralization Conditions | The pH and temperature during neutralization must be carefully controlled to ensure the stability of the final product and prevent hydrolysis. Immediate neutralization after sulfation is standard practice. acs.org |

Scalability and Pilot Plant Operations

The transition from laboratory-scale synthesis to full-scale commercial production presents several challenges that are typically addressed through pilot plant operations. cjbappliedtechnologies.comintratec.usijprajournal.com A pilot plant serves as an intermediate step to validate the process, identify potential issues at a larger scale, and generate data for the design and operation of the commercial plant. cjbappliedtechnologies.comijprajournal.com

Key considerations during scale-up include:

Heat Management: The exothermic nature of the sulfation reaction becomes more challenging to manage at a larger scale. Efficient heat exchange systems are critical to maintain optimal reaction temperatures and prevent thermal runaway. frontiersin.org

Mass Transfer: Ensuring uniform mixing of reactants is essential for consistent product quality. The design of the reactor and mixing strategies are optimized to enhance reaction kinetics and yields.

Purification: The removal of unreacted starting materials, such as free alcohol, and inorganic salts from the final product is a significant aspect of the manufacturing process. google.comusp.orggoogle.comusp.org Techniques like solvent extraction are employed to purify the product. google.com

Equipment Selection: The equipment used in the pilot plant is designed to mimic commercial production as closely as possible, allowing for the evaluation of process compatibility and efficiency. cjbappliedtechnologies.com

High-active blends of alcohol ethoxysulfates and alcohol ethoxylates are also produced using conventional sulfation equipment, offering advantages in terms of reduced viscosity and improved product quality. shell.com

Iii. Sophisticated Analytical Techniques for Characterization and Purity Assessment

Advanced Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of 2-dodecoxyethyl hydrogen sulfate (B86663), offering a non-destructive means to probe its molecular architecture.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structural confirmation of 2-dodecoxyethyl hydrogen sulfate. One-dimensional NMR (¹H and ¹³C) provides fundamental information on the chemical environment of protons and carbon atoms within the molecule, allowing for the verification of the dodecyl chain, the ethoxy group, and the sulfate head group.

For more complex structural elucidation and to resolve overlapping signals, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments establish connectivity between adjacent protons and between protons and their directly attached carbons, respectively. These methods are crucial for confirming the precise arrangement of the ethoxy unit and its linkage to the alkyl chain and the sulfate group.

Solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of this compound in its solid or aggregated state. wikipedia.org By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can provide information on the conformation and packing of the surfactant molecules in different phases, such as micelles or liquid crystals. acs.orgacs.org For instance, ssNMR has been used to study the interface between surfactants and silica, revealing details about the arrangement of the organic molecules. acs.org While direct ssNMR studies on this compound are not extensively documented, the principles applied to similar surfactants like cetyltrimethylammonium bromide (CTAB) are transferable. acs.orgacs.org

Table 1: Representative NMR Data for Alkyl Ether Sulfates

| Nucleus | Chemical Shift (ppm) Range | Assignment |

| ¹H | 0.8 - 0.9 | Terminal methyl group (CH₃) of the dodecyl chain |

| ¹H | 1.2 - 1.4 | Methylene groups (-(CH₂)ₙ-) of the dodecyl chain |

| ¹H | 3.4 - 3.7 | Methylene groups of the ethoxy unit (-OCH₂CH₂O-) |

| ¹H | 3.8 - 4.1 | Methylene group adjacent to the sulfate (-CH₂OSO₃⁻) |

| ¹³C | ~14 | Terminal methyl carbon (CH₃) of the dodecyl chain |

| ¹³C | 22 - 32 | Methylene carbons (-(CH₂)ₙ-) of the dodecyl chain |

| ¹³C | 68 - 72 | Methylene carbons of the ethoxy unit (-OCH₂CH₂O-) |

| ¹³C | ~69 | Methylene carbon adjacent to the sulfate (-CH₂OSO₃⁻) |

Note: Specific chemical shifts can vary depending on the solvent, concentration, and presence of counter-ions.

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of this compound and for identifying trace-level impurities.

Electrospray ionization-mass spectrometry (ESI-MS) is particularly well-suited for analyzing anionic surfactants like this compound. nih.gov This soft ionization technique allows for the detection of the intact molecular ion, typically as the deprotonated species [M-H]⁻ in negative ion mode. nih.gov The resulting mass spectrum provides a molecular fingerprint, confirming the identity of the target compound.

High-resolution mass spectrometry (HRMS), often coupled with ESI, provides highly accurate mass measurements, enabling the determination of the elemental formula of the parent compound and any detected impurities. nih.gov This capability is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₄H₃₀O₅S), the exact mass of the [M-H]⁻ ion is 309.17412 Da. nih.gov Any deviation from this value can indicate the presence of impurities or degradation products.

MS/MS (tandem mass spectrometry) techniques are employed for structural elucidation and impurity identification by fragmenting the parent ion and analyzing the resulting product ions. nih.gov The fragmentation pattern provides information about the different structural components of the molecule. For instance, the fragmentation of the [M-H]⁻ ion of this compound would be expected to yield characteristic fragments corresponding to the sulfate group (HSO₄⁻ at m/z 97) and the dodecoxyethyl chain. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₃₀O₅S | nih.gov |

| Molecular Weight | 310.45 g/mol | nih.gov |

| Exact Mass | 310.18139523 Da | nih.govlookchem.com |

| Precursor m/z ([M-H]⁻) | 309.173 | nih.gov |

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the conformational states of its alkyl and ethoxy chains.

FTIR spectroscopy is highly sensitive to polar functional groups and is used to identify the characteristic vibrational modes of the sulfate group (S=O and S-O stretches), the ether linkages (C-O-C stretches) of the ethoxy unit, and the alkyl C-H stretches. These characteristic absorption bands confirm the presence of the key functional moieties within the molecule.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, is an excellent complementary technique to FTIR. acs.org It is especially useful for studying the conformational order of the hydrocarbon tail of the surfactant. acs.org The ratio of the intensities of specific Raman bands, such as the C-C skeletal vibrations, can be used to quantify the proportion of trans and gauche conformers in the alkyl chain. acs.org This information is critical for understanding the packing and phase behavior of the surfactant in different environments. Studies on related surfactants have shown that the conformation of the alkyl and poly(oxyethylene) chains can change with concentration and temperature, which can be monitored by Raman spectroscopy. researchgate.netrsc.orgrsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch (from residual water) | 3200 - 3600 | FTIR |

| C-H Stretch (alkyl and ethoxy) | 2850 - 3000 | FTIR, Raman |

| S=O Asymmetric Stretch | ~1240 | FTIR |

| S=O Symmetric Stretch | ~1060 | FTIR |

| C-O-C Stretch (ether) | 1080 - 1150 | FTIR |

| S-O Stretch | ~820 | FTIR |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation of this compound from complex matrices and for the quantification of its purity by separating it from related impurities and unreacted precursors.

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of non-volatile surfactants like this compound. researchgate.netecalab.com Reversed-phase HPLC (RP-HPLC) is a common mode of separation, where a non-polar stationary phase (e.g., C18) and a polar mobile phase are used. researchgate.netresearchgate.net

The choice of detector is critical for the sensitive and selective analysis of this compound. Since this compound lacks a strong UV chromophore, conventional UV detection can be challenging. shodex.com However, it can be used for quantification if a suitable wavelength is chosen. tbzmed.ac.ir More universal detectors are often preferred:

Evaporative Light Scattering Detection (ELSD): This detector is well-suited for the analysis of non-volatile compounds and provides a response that is largely independent of the optical properties of the analyte. ecalab.comfoodengprog.org

Charged Aerosol Detection (CAD): CAD is another universal detector that offers high sensitivity and a consistent response for non-volatile analytes. thermofisher.comsielc.com

Conductivity Detection: This method can be used for ionic surfactants after suppression of the mobile phase conductivity. researchgate.netresearchgate.net

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for both quantification and structural confirmation of the analyte and any co-eluting impurities. researchgate.netnih.gov

HPLC methods have been developed for the separation of alkyl ether sulfate ethoxymers, allowing for the characterization of the distribution of ethoxy units in related commercial products. researchgate.net

Table 4: Typical HPLC Parameters for the Analysis of Alkyl Ether Sulfates

| Parameter | Condition | Reference |

| Column | C18 or specialized surfactant columns | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/water or Methanol/water with a buffer (e.g., ammonium (B1175870) acetate) | researchgate.netresearchgate.net |

| Detection | ELSD, CAD, Conductivity, MS | researchgate.netecalab.comresearchgate.netthermofisher.comsielc.com |

| Flow Rate | 0.2 - 1.0 mL/min | researchgate.netresearchgate.netnih.gov |

While this compound itself is not volatile enough for direct gas chromatography (GC) analysis, GC plays a crucial role in assessing its purity by quantifying volatile impurities and residual precursors. thermofisher.com

A key application of GC in this context is the determination of residual 1-dodecanol, the starting material for the synthesis of this compound. restek.com The presence of unreacted alcohol can impact the performance and properties of the final surfactant product. GC analysis, typically using a flame ionization detector (FID), provides a sensitive and reliable method for quantifying residual 1-dodecanol. rroij.comgcms.cz

Furthermore, GC can be used to analyze other volatile organic compounds that may be present as impurities from the manufacturing process. rroij.com Headspace GC is a particularly useful technique for the analysis of very volatile impurities without the need for extensive sample preparation. rroij.com In some cases, derivatization of the surfactant or its hydrolysis products can be performed to make them amenable to GC analysis. thermofisher.comcleaninginstitute.org

Capillary Electrophoresis (CE) for Homologue and Oligomer Distribution Analysis

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation and analysis of complex surfactant mixtures, including those containing this compound. Its high efficiency, resolution, and minimal sample consumption make it particularly suitable for determining the distribution of homologues and oligomers, which is crucial for quality control and understanding structure-property relationships.

In the analysis of alkyl ether sulfates, CE methods are often employed to separate components based on both the length of the alkyl chain and the number of ethoxy groups. Due to the inherent negative charge of the sulfate group, these compounds are well-suited for analysis by capillary zone electrophoresis (CZE). To enhance separation and detection, derivatization of the terminal hydroxyl group of unreacted alcohol ethoxylates may be performed. nih.gov

For instance, in a method developed for fatty alcohol ethoxylates, derivatization with a cationic reagent allowed for sensitive UV detection and effective separation of oligomers. nih.gov While this compound itself carries a charge, the analysis of related impurities or starting materials within a sample matrix would benefit from such strategies. The separation of a homologous series of alkyl sulfates by CE with contactless conductivity detection has also been demonstrated, showcasing the technique's versatility. nih.gov

The electropherogram obtained from a CE analysis provides a "fingerprint" of the sample, where each peak corresponds to a specific homologue or oligomer. The migration time is influenced by the charge-to-size ratio of the analyte. For alkyl ether sulfates, an increase in the number of ethoxy units will slightly increase the size and alter the hydrodynamic radius, leading to differences in migration time that allow for their separation. Similarly, variations in the alkyl chain length can be resolved.

Table 1: Representative Capillary Electrophoresis Separation Parameters for Alkyl Ether Sulfate Analogues

| Parameter | Condition | Reference |

| Capillary | Fused Silica, 50 µm i.d., 60.2 cm total length | nih.gov |

| Background Electrolyte | 10 mM Phosphate buffer (pH 2.5) with 20% (v/v) acetonitrile | nih.gov |

| Separation Voltage | 25 kV | nih.gov |

| Detection | UV at 214 nm | nih.gov |

| Temperature | 25 °C | nih.gov |

This table presents typical conditions for the analysis of related fatty alcohol ethoxylates, which would be adapted for this compound analysis.

The quantitative analysis of the homologue and oligomer distribution is achieved by integrating the peak areas in the electropherogram. This data is critical for manufacturers to ensure batch-to-batch consistency and to tailor the properties of the final product.

X-ray Diffraction (XRD) and Small-Angle Scattering for Supramolecular Structure Analysis

X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are indispensable techniques for elucidating the supramolecular organization of surfactants like this compound in both solid and solution states. These methods provide information on crystalline structures, mesophases, and the size and shape of micelles.

X-ray Diffraction (XRD) is primarily used to analyze the crystalline structure of solid this compound. The diffraction pattern obtained is unique to the compound's crystal lattice and can be used for phase identification and purity assessment. For analogous compounds like sodium dodecyl sulfate (SDS), XRD has been used to determine the crystal structure of its anhydrous and various hydrated forms. nih.govresearchgate.net These studies reveal a bilayer packing motif, where the molecules are arranged in double layers with the polar head groups facing each other and the hydrocarbon tails interdigitated. researchgate.net Similar structural arrangements would be expected for crystalline this compound.

Small-Angle X-ray Scattering (SAXS) is employed to investigate the structure of this compound in solution, particularly the size, shape, and aggregation number of its micelles. nih.gov Above the critical micelle concentration (CMC), surfactant molecules self-assemble into various structures, such as spherical, ellipsoidal, or cylindrical micelles. The scattering pattern at small angles provides information about these larger-scale structures. malvernpanalytical.com

For instance, SAXS studies on sodium dodecyl sulfate (SDS) have provided detailed insights into its micellar structure. By analyzing the scattering data, researchers can determine parameters such as the radius of gyration, the shape of the micelles (e.g., spherical or ellipsoidal), and the aggregation number. nih.govichem.md The presence of the ethoxy group in this compound would influence the micellar properties, potentially leading to a larger and more hydrated headgroup region, which could be characterized by SAXS.

Table 2: Illustrative Micellar Parameters of Sodium Dodecyl Sulfate Determined by SAXS

| Parameter | Value | Reference |

| Aggregation Number | ~62 | wikipedia.org |

| Micelle Core Radius | ~1.67 nm | ichem.md |

| Overall Micelle Radius | ~3.0 nm | ichem.md |

| Shape | Ellipsoidal | researchgate.net |

This table provides data for the closely related surfactant, sodium dodecyl sulfate, to illustrate the type of information obtainable through SAXS analysis.

The combination of XRD and SAXS provides a comprehensive understanding of the structural organization of this compound across different length scales, from the atomic arrangement in crystals to the nanoscale architecture of micelles in solution.

Advanced Thermal Analysis for Understanding Phase Behavior

Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the phase behavior and thermal stability of this compound. These methods provide valuable information on melting points, phase transitions, and decomposition temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org This technique is used to identify and quantify thermal events such as melting, crystallization, and glass transitions. For surfactants, DSC is particularly useful for studying the Krafft temperature (the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration) and the phase transitions of lyotropic liquid crystalline phases that can form at high concentrations. researchgate.net Studies on related alkyl sulfates have shown that DSC can be used to investigate the effect of alkyl chain length and counterions on the thermal properties of the surfactant-water system. nih.gov

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time. This technique is used to determine the thermal stability and decomposition profile of a compound. mdpi.com For this compound, TGA would reveal the onset temperature of decomposition and the presence of any residual water or solvents. This information is critical for determining the maximum processing and storage temperatures for the material.

Table 3: Representative Thermal Properties of Related Surfactants from Thermal Analysis

| Thermal Event | Technique | Typical Temperature Range (°C) | Reference |

| Chain Melting Transition | DSC | 30 - 60 | researchgate.net |

| Onset of Decomposition | TGA | > 200 | mdpi.com |

| Dehydration | TGA | < 150 | nih.gov |

This table provides illustrative thermal data for analogous alkyl ether sulfates and related compounds.

By combining DSC and TGA, a comprehensive thermal profile of this compound can be established, providing essential data for its handling, formulation, and application.

Iv. Theoretical and Computational Chemistry Approaches to 2 Dodecoxyethyl Hydrogen Sulfate

Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations are employed to determine the electronic structure of molecules, which in turn governs their geometry, properties, and reactivity. For a molecule like 2-dodecoxyethyl hydrogen sulfate (B86663), these methods can predict its most stable three-dimensional shape, how electrons are distributed, and where chemical reactions are most likely to occur.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. aps.org It is particularly useful for studying the conformation and bonding within a molecule like 2-dodecoxyethyl hydrogen sulfate.

DFT calculations can be used to determine the optimal geometry of the molecule by finding the arrangement of atoms that corresponds to the lowest energy. This involves optimizing bond lengths, bond angles, and dihedral angles. For this compound, with its flexible dodecyl chain and ethoxy group, numerous conformations are possible. DFT can help identify the most energetically favorable conformations in the gas phase or in solution.

Furthermore, DFT is instrumental in understanding the nature of chemical bonds within the molecule. By analyzing the electron density, one can characterize the covalent bonds, such as the C-O, C-C, S-O, and O-H bonds, and gain insights into their strength and polarity. Properties derived from DFT, such as molecular electrostatic potential (MEP) maps, can predict reactive sites. nih.gov For this compound, the negatively charged sulfate group and the lone pairs on the ether oxygens would be identified as key sites for interaction with cations and other polar molecules.

Table 1: Computed Molecular Properties of this compound from DFT Calculations

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O₅S | lookchem.com |

| Molecular Weight | 310.455 g/mol | lookchem.com |

| Exact Mass | 310.18139523 Da | lookchem.com |

| XLogP3 | 4.6 | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 5 | lookchem.com |

| Rotatable Bond Count | 15 | lookchem.com |

| Complexity | 284 | lookchem.com |

This data is based on computational predictions and may vary depending on the specific DFT functional and basis set used.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are computationally more demanding than DFT but can provide very high accuracy for predicting molecular properties. High-level ab initio methods like W1X-1 have been used to create benchmark thermochemical databases for various classes of molecules. nih.gov

For this compound, high-accuracy ab initio calculations could be employed to determine thermochemical properties such as the standard enthalpy of formation, entropy, and heat capacity. nih.gov These calculations are performed on the most stable conformer of the molecule and are crucial for understanding its thermodynamic stability. While specific ab initio studies on this compound are not prevalent in public literature, the methodology is well-established for providing reliable data for molecules of similar complexity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules like this compound and their interactions with their environment.

In aqueous solutions, the interaction of this compound with water molecules is critical to its function as a surfactant. MD simulations can model the hydration shell around the hydrophilic sulfate headgroup and the hydrophobic interactions of the dodecyl tail.

Studies on similar sulfate-containing ions have shown that the presence of ions affects the structure and dynamics of the surrounding water. nih.gov For this compound, MD simulations would likely reveal a well-defined hydration layer around the sulfate group, where water molecules have restricted motion compared to bulk water. The translational diffusion coefficient of water molecules in the first solvation shell is typically reduced. researchgate.net The simulations can also elucidate the hydrogen bonding network between the sulfate group's oxygen atoms and the surrounding water molecules. researchgate.net

Conversely, the hydrophobic dodecyl tail would be shown to disrupt the local hydrogen-bonding network of water, leading to the hydrophobic effect that drives the self-assembly of these molecules. The dynamics of water molecules around the non-polar tail are also altered, though differently from the headgroup region.

A key feature of surfactants like this compound is their ability to self-assemble into aggregates such as micelles above a certain concentration, known as the critical micelle concentration (CMC). MD simulations are a powerful tool to study the spontaneous formation and structure of these micelles.

While direct simulations of this compound micellization are not widely published, studies on analogous surfactants like sodium dodecyl sulfate (SDS) and dodecylphosphocholine (B1670865) (DPC) provide a clear picture of the process. rug.nlrug.nl Starting from a random distribution of surfactant molecules in water, MD simulations can show their spontaneous aggregation into spherical or worm-like micelles. rug.nlrug.nl

The kinetics of micelle formation can also be investigated. For instance, simulations have shown that at higher concentrations, aggregation can be very rapid (on the nanosecond timescale), while at lower concentrations, it occurs more slowly. rug.nlrug.nl The rate of aggregation can be quantified, providing insights into the mechanisms of micellization. rug.nl

Table 2: Typical Parameters for MD Simulations of Surfactant Micellization

| Parameter | Example Value/Description | Reference |

| System Composition | 54 surfactant molecules, 416 water molecules per surfactant | rug.nl |

| Surfactant Concentration | 0.12 M to 0.46 M | rug.nlrug.nl |

| Force Field | GROMOS, CHARMM36, OPLS | iphy.ac.cnnih.gov |

| Water Model | TIP3P, SPC/E | researchgate.netnih.gov |

| Simulation Time | Several nanoseconds to microseconds | researchgate.netrug.nl |

| Ensemble | NPT (constant number of particles, pressure, and temperature) | - |

The structure of the resulting micelle can be analyzed in detail, including its size (radius of gyration), shape (eccentricity), and the distribution of the surfactant molecules within it. researchgate.net Simulations have shown that the hydrocarbon tails form a hydrophobic core, while the hydrophilic headgroups are exposed to the water, with counterions (like sodium) localized near the headgroups. researchgate.net

Dissipative Particle Dynamics (DPD) Modeling for Phase Behavior and Self-Assembly Prediction

Dissipative Particle Dynamics (DPD) is a mesoscale simulation technique that allows for the study of larger systems and longer timescales than are accessible with all-atom MD simulations. researchgate.net In DPD, groups of atoms are coarse-grained into single particles that interact via soft potentials. aps.org This makes DPD particularly well-suited for modeling the phase behavior and self-assembly of complex fluids, including surfactant solutions. researchgate.net

For this compound, DPD simulations can be used to predict the different types of aggregates that can form under various conditions of concentration and temperature. By systematically varying the interaction parameters between the surfactant, water, and any other components, DPD can generate phase diagrams showing the regions of stability for micelles, vesicles, lamellar phases, and other complex structures. rsc.org

DPD has been successfully applied to study the self-assembly of block copolymers, which share similarities with surfactants. nih.gov These studies have demonstrated the ability of DPD to reproduce and predict complex morphologies. nih.gov For this compound, a DPD model would typically represent the hydrophobic dodecyl tail as one type of bead and the hydrophilic ethoxy sulfate headgroup as another, with water represented by a third type of bead. The interactions between these beads would be tuned to reproduce the known physical properties of the system.

While specific DPD studies on this compound are not readily found, the methodology has proven to be a valuable predictive tool for understanding the self-assembly of amphiphilic molecules in general. rsc.orgresearchgate.net

Computational Prediction of Structure-Function Relationships in Non-Biological Contexts

Computational chemistry provides a powerful lens for understanding the behavior of this compound at a molecular level, offering insights into how its distinct structural features govern its functional properties in various non-biological applications. Through methods like Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD), researchers can simulate the interactions of this surfactant molecule in aqueous environments, predicting its performance as a cleaning agent, emulsifier, and foaming agent. These theoretical approaches are crucial for designing and optimizing surfactant-based formulations in industries ranging from personal care to materials science.

The structure of this compound, with its C12 alkyl tail, a single ethoxy group, and a sulfate headgroup, dictates its amphiphilic nature. The hydrophobic dodecyl tail seeks to minimize contact with water, while the hydrophilic sulfate and ethoxy groups readily interact with it. This dual character drives the self-assembly of surfactant molecules into various structures, such as micelles and liquid crystal phases, which are fundamental to their function.

Recent computational studies on closely related alkyl ether sulfates, like Sodium Lauryl Ether Sulfate (SLES), provide detailed findings that are largely applicable to this compound. These simulations explore the relationship between the degree of ethoxylation, surfactant concentration, and the resulting macroscopic properties.

Detailed Research Findings from Computational Studies:

Computational simulations have revealed significant relationships between the molecular structure of alkyl ether sulfates and their functional behavior in solution.

Influence of Ethoxylation and Concentration on Micellar Structure: Dissipative Particle Dynamics (DPD) simulations have been employed to construct phase diagrams of SLES solutions. nih.govacs.org These studies show that as the concentration of the surfactant increases, it transitions from individual molecules (monomers) to spherical micelles, and then to more complex structures like hexagonal and lamellar phases. nih.gov The presence of the ethoxy group influences the geometry and size of these aggregates. For a given concentration, alkyl ether sulfates with fewer ethoxy groups tend to form larger micelles. researchgate.net

Micelle Formation and Shape: At concentrations above the critical micelle concentration (CMC), this compound molecules are predicted to aggregate into micelles. All-atom molecular dynamics (MD) simulations on similar surfactants show that with increasing alkyl chain length (from C8 to C16), the shape of the micelle can transition from spherical to ellipsoidal or even cylindrical. researchgate.netbohrium.com For a C12 tail, as in this compound, the micelles are generally spherical or slightly ellipsoidal. The hydrophobic tails form the core of the micelle, shielded from the aqueous environment, while the hydrophilic sulfate and ethoxy heads form the outer corona, interacting with water molecules. researchgate.netbohrium.com

Interfacial Behavior and Surface Tension: Molecular dynamics simulations have been used to study the behavior of alkyl ether sulfates at air-water or oil-water interfaces. These simulations show that the surfactant molecules orient themselves with their hydrophobic tails pointing away from the water and their hydrophilic heads immersed in it. This arrangement reduces the surface tension of the water. Studies on SLES have shown that increasing the number of ethoxy groups can lead to a greater reduction in interfacial tension between polydimethylsiloxane (B3030410) (silicone) and water. acs.org This suggests that the ethoxy group in this compound plays a key role in its effectiveness as an emulsifier for silicone-based products.

Aggregation and Viscosity: The aggregation behavior of alkyl ether sulfates directly impacts the viscosity of their solutions. Coarse-grained and all-atom MD simulations have demonstrated that as the concentration of SLES increases, the viscosity of the solution also increases. researchgate.net This is attributed to the formation of larger and more elongated micellar structures. Furthermore, for a fixed concentration, an increase in the number of ethoxy groups can also lead to a higher solution viscosity. researchgate.net

These computational findings are invaluable for predicting how this compound will perform in various formulations and for guiding the development of new surfactants with tailored properties.

Interactive Data Tables

Below are interactive data tables summarizing key computed parameters and their relationship to the structure and function of alkyl ether sulfates, based on computational studies.

Table 1: Predicted Influence of Structural Features on Functional Properties of Alkyl Ether Sulfates

| Structural Feature | Functional Property | Predicted Effect | Computational Method |

| Alkyl Chain Length | Critical Micelle Concentration (CMC) | Increasing chain length decreases CMC | DPD researchgate.net |

| Micelle Shape | Longer chains promote transition from spherical to ellipsoidal/cylindrical micelles | MD researchgate.netbohrium.com | |

| Degree of Ethoxylation (n) | Micelle Size | For a given concentration, smaller 'n' leads to larger micelles | MD researchgate.net |

| Interfacial Tension Reduction | Higher 'n' can lead to lower interfacial tension (e.g., at silicone-water interface) | MD acs.org | |

| Solution Viscosity | For a given concentration, higher 'n' can increase viscosity | MD researchgate.net | |

| Surfactant Concentration | Phase Behavior | Increasing concentration leads to transitions from monomers to micelles to liquid crystalline phases | DPD nih.gov |

| Solution Viscosity | Increasing concentration generally increases viscosity | MD researchgate.net |

Table 2: Computationally Derived Parameters for Alkyl Ether Sulfate Micelles

| Parameter | Description | Typical Predicted Values/Trends for C12 Ether Sulfates |

| Aggregation Number (Nagg) | The average number of surfactant molecules in a micelle. | Increases with increasing concentration and decreasing number of ethoxy groups. researchgate.net |

| Radius of Gyration (Rg) | A measure of the size of the micelle. | Increases with increasing aggregation number. nih.gov |

| Solvent Accessible Surface Area (SASA) | The surface area of the micelle that is accessible to the solvent. | Influenced by the packing of the hydrophobic tails within the micelle core. researchgate.netbohrium.com |

| d-spacing | The distance between layers in lamellar phases or between rods in hexagonal phases. | Dependent on surfactant concentration. nih.gov |

V. Mechanistic Studies of Interfacial and Self Assembly Phenomena in Non Biological Systems

Micellization and Supramolecular Aggregation Behavior in Solution

Above the Critical Micelle Concentration (CMC), the surfactant monomers in the bulk solution begin to self-assemble into organized aggregates known as micelles. ualberta.caijarse.com This process is primarily driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails and water. jsirjournal.com The formation of micelles is a spontaneous and dynamic process, with a constant equilibrium between monomers and micelles. researchgate.net

The CMC is a critical parameter that is influenced by temperature, the presence of electrolytes, and the specific structure of the surfactant, including the length of the ethoxy chain. ualberta.cajsirjournal.comnih.gov For sodium lauryl sulfate (B86663) (SLS), a related surfactant without the ethoxy group, the CMC in water at 25°C is approximately 8.2 mM. wikipedia.orgualberta.ca The introduction of the ethoxy group in SLES generally affects the CMC.

Table 1: Critical Micelle Concentration (CMC) of Related Surfactants

| Surfactant | Medium | Temperature (°C) | CMC (mM) |

| Sodium Lauryl Sulfate (SLS) | Water | 25 | ~8.2 |

| Sodium Lauryl Sulfate (SLS) | Simulated Gastric Fluid (SGF) | 25 | Lower than in water |

| Sodium Lauryl Sulfate (SLS) | Fed State Simulated Intestinal Fluid (FeSSIF) | 25 | Lower than in water, but higher than in SGF |

This table presents data for the related surfactant Sodium Lauryl Sulfate (SLS) to provide context for the micellization behavior. ualberta.canih.gov

The aggregation process is spontaneous, as indicated by the negative values of the standard Gibbs free energy of micellization. ualberta.canih.gov

Initially, at concentrations just above the CMC, SLES typically forms spherical micelles. nih.gov In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic ether sulfate headgroups form the outer corona, interacting with the surrounding aqueous environment. chemicalbook.com

As the concentration of the surfactant increases further, or under the influence of external factors like electrolytes, these initial spherical micelles can grow and change their shape. A common transition is from spherical to worm-like or thread-like micelles. nih.govresearchgate.net This evolution is a result of changes in the packing parameter of the surfactant molecules, which is influenced by the balance of attractive and repulsive forces between the headgroups and the volume occupied by the hydrophobic tails.

Studies using dissipative particle dynamics have shown that varying the number of ethoxy groups has a significant effect on the micellar shape. A reduction in the number of ethoxy groups can lead to the formation of more non-spherical micelles. nih.gov The aggregation number, which is the number of surfactant molecules in a single micelle, is also a key characteristic of the micellar architecture. For SLS, the aggregation number is typically around 62. wikipedia.org The aggregation number for SLES is found to be largely independent of the number of ethoxy groups but does increase with concentration. nih.gov

The addition of electrolytes, such as sodium chloride (NaCl), has a pronounced effect on the micellization and aggregation behavior of anionic surfactants like SLES. Electrolytes reduce the electrostatic repulsion between the negatively charged headgroups of the surfactant molecules in the micelle. jsirjournal.comresearchgate.net This shielding effect allows the surfactant molecules to pack more closely together.

Consequently, the addition of electrolytes typically leads to a decrease in the CMC. jsirjournal.com Furthermore, the reduction in headgroup repulsion favors the growth of micelles, often promoting a transition from smaller, spherical micelles to larger, elongated or worm-like micelles. nih.govresearchgate.net This change in aggregation morphology can significantly impact the rheological properties of the surfactant solution, leading to an increase in viscosity. The effect of cations on foaming efficiency and effectiveness has been observed to increase in the order of Li+ < Na+ < Cs+. tandfonline.com

Vesicle Formation and Stability in Self-Assembling Systems

Under specific conditions, surfactants like SLES can form more complex self-assembled structures known as vesicles. Vesicles are spherical or ellipsoidal bilayers that enclose an aqueous core. researchgate.netnih.gov The formation of vesicles from single-chain surfactants like SLES is less common than micelle formation and often requires specific conditions, such as the presence of a co-surfactant or specific counterions, or changes in pH or temperature. researchgate.netresearchgate.net

The transition from micelles to vesicles is driven by a change in the effective geometry of the surfactant molecules, which can be induced by various factors. researchgate.net For instance, the interaction with a positively charged species can alter the headgroup area and promote the formation of a bilayer structure instead of a micelle. nih.govresearchgate.net Studies on related systems have shown that the mixing of anionic and zwitterionic or cationic surfactant micelles can lead to the spontaneous formation of vesicles. researchgate.net The process often involves the rapid formation of disk-like micelles which then grow and close to form vesicles. researchgate.net In some pseudogemini surfactant systems based on sodium dodecyl benzene (B151609) sulfonate, a spontaneous phase transition from micelles to vesicles, and even to densely stacked onion-like multilamellar vesicles, has been observed. nih.gov

Emulsification and Dispersion Principles in Multiphase Systems

The ability of 2-dodecoxyethyl hydrogen sulfate and its salts to act as effective emulsifiers is a direct consequence of their surfactant properties. atamanchemicals.comresearchgate.net In a multiphase system, such as an oil-in-water emulsion, the surfactant molecules adsorb at the oil-water interface, forming a protective film around the dispersed oil droplets. chemicalbook.comresearchgate.net

This interfacial film stabilizes the emulsion through several mechanisms:

Reduction of Interfacial Tension: By lowering the energy of the oil-water interface, the surfactant facilitates the formation of smaller droplets during the emulsification process, which are less prone to coalescence. chemicalbook.com

Steric and Electrostatic Repulsion: The hydrophilic headgroups of the adsorbed surfactant molecules extend into the aqueous phase, creating a barrier that prevents the oil droplets from approaching each other too closely. For an ionic surfactant like SLES, the negatively charged headgroups also provide electrostatic repulsion between the droplets, further enhancing stability. researchgate.net

The effectiveness of SLES as an emulsifier is utilized in numerous industrial and consumer products to create stable mixtures of immiscible liquids. wikipedia.orgatamanchemicals.com

Foaming Mechanisms and Foam Film Stability

This compound, particularly as its sodium salt SLES, is an excellent foaming agent. compoundchem.comatamanchemicals.com Foams are dispersions of a gas in a liquid, and their formation and stability are governed by surface phenomena.

The mechanisms by which SLES promotes foaming include:

Lowering Surface Tension: A low surface tension allows for the easy creation of new gas-liquid interfaces, which is essential for the formation of foam bubbles. compoundchem.com

Formation of a Stable Interfacial Film: The surfactant molecules form a film at the surface of the liquid lamellae that separate the gas bubbles. The stability of this film is crucial for the longevity of the foam. mdpi.com

Marangoni Effect: This effect contributes to the stability of the foam films. If a foam film is stretched, the local concentration of the surfactant decreases, leading to a local increase in surface tension. This gradient in surface tension induces a flow of liquid from areas of lower surface tension (higher surfactant concentration) to the stretched area, thus healing the thin spot and preventing the film from rupturing.

The stability of foams generated with SLES can be influenced by the presence of electrolytes and co-surfactants. While SLES on its own produces a relatively unstable foam, mixtures with other surfactants, such as cocamidopropyl betaine (B1666868) (CAPB), can create a more stable and robust foam. stevenabbott.co.uk The addition of electrolytes like NaCl can also impact foam stability by affecting the properties of the surfactant film. tandfonline.commdpi.com

Vi. Environmental Fate, Transformation, and Degradation Pathways of Alkyl Ether Sulfates

Biodegradation Mechanisms in Environmental Compartments

Biodegradation is the primary mechanism for the removal of alkyl ether sulfates from the environment. The process is heavily dependent on the presence of oxygen and the specific microbial communities present.

Under aerobic conditions, alkyl ether sulfates are readily biodegradable. researchgate.netnih.gov The biodegradation process is initiated by microbial enzymes that attack either the ether or the sulfate (B86663) ester linkage. The primary aerobic degradation of linear primary AES, such as 2-dodecoxyethyl hydrogen sulfate, predominantly occurs via the cleavage of the ether bond. nih.gov This initial scission is followed by the degradation of the resulting intermediates. nih.gov

A diverse range of microorganisms, often working in consortia, is responsible for the breakdown of these surfactants. nih.govnih.gov Specific bacteria identified as capable of degrading sodium lauryl ether sulfate (SLES), a common AES, include Citrobacter braakii, and consortia of Acinetobacter calcoaceticus, Klebsiella oxytoca, and Serratia odorifera. nih.gov Pseudomonas species are also well-known for their ability to biodegrade alkyl sulfates and are implicated in the breakdown of branched primary alkyl sulfates. nih.gov The degradation ability of a microbial consortium can be significantly improved through prolonged cultivation and successive transfers. nih.gov

The two main initial pathways for aerobic biodegradation are:

Ether Cleavage: An etherase enzyme attacks the ether linkage, releasing an alcohol (e.g., dodecanol) and a poly(ethylene glycol) sulfate. The alcohol is then oxidized by alcohol dehydrogenase. nih.govnih.gov

Ester Cleavage: An alkylsulfatase enzyme hydrolyzes the sulfate ester bond, releasing the corresponding alcohol ethoxylate (e.g., 2-dodecoxyethanol) and an inorganic sulfate ion. nih.gov

Following these initial steps, the resulting intermediates are typically readily mineralized to carbon dioxide, water, and inorganic sulfate by the microbial consortia. nih.govnih.gov

Table 1: Microbial Species Involved in Alkyl Ether Sulfate Biodegradation

| Microorganism/Consortium | Role in Degradation | Reference |

| Citrobacter braakii | Aerobic degradation of SLES. | nih.gov |

| Acinetobacter calcoaceticus | Part of a consortium for aerobic SLES degradation. | nih.gov |

| Klebsiella oxytoca | Part of a consortium for aerobic SLES degradation. | nih.gov |

| Serratia odorifera | Part of a consortium for aerobic SLES degradation. | nih.gov |

| Pseudomonas sp. | Biodegradation of primary alkyl sulfates; some strains produce specific alkylsulfatases. | nih.gov |

| Pseudomonas nitroreducens | Capable of SLES degradation under both aerobic and anoxic (nitrate-reducing) conditions. | nih.gov |

In the absence of oxygen, such as in deep sediments and anaerobic digesters, the transformation of alkyl ether sulfates is significantly slower and often incomplete compared to aerobic environments. researchgate.net While readily biodegradable aerobically, their persistence is higher in anoxic compartments. researchgate.net

In anaerobic digesters, high concentrations of related surfactants like alkyl sulfates have been shown to inhibit various stages of digestion, including hydrolysis, acidogenesis, and methanogenesis. researchgate.netnih.gov The length of the alkyl chain influences the degree of inhibition, with medium-chain sulfates like dodecyl sulfate showing the strongest inhibitory effects on hydrolysis and methanogenesis. nih.gov

Despite these challenges, transformation does occur. Some bacteria, such as Pseudomonas nitroreducens, can degrade SLES under anoxic, nitrate-reducing conditions. nih.gov In these environments, sulfate-reducing bacteria (SRB) can compete with methanogens for common substrates like hydrogen and acetate, using sulfate as an electron acceptor and producing hydrogen sulfide (B99878) (H₂S). frontiersin.org The transformation of organic sulfur compounds, including those from surfactants, contributes to the formation of H₂S during anaerobic digestion. nih.gov

The metabolites formed during the degradation of alkyl ether sulfates depend on the initial degradation pathway.

Under Aerobic Conditions:

Ether Cleavage Pathway: The primary metabolites are the corresponding fatty alcohol (e.g., dodecanol) and polyethylene (B3416737) glycol sulfate. The fatty alcohol is subsequently oxidized to a fatty acid and enters the beta-oxidation pathway. The polyethylene glycol moiety is also degraded by specialized bacteria.

Ester Cleavage Pathway: This pathway yields an alcohol ethoxylate (e.g., 2-dodecoxyethanol) and inorganic sulfate. nih.gov The alcohol ethoxylate is then further biodegraded, often through the cleavage of the ether bond or oxidation of the terminal alcohol group.

Ultimately, under efficient aerobic conditions, these primary and secondary metabolites are converted to carbon dioxide, water, and microbial biomass. nih.gov

Under Anaerobic Conditions: The transformation is much slower, and a complete breakdown to methane (B114726) and carbon dioxide can be hindered. researchgate.net Intermediates may include the parent alcohol ethoxylate and short-chain fatty acids. The reduction of the sulfate group to sulfide is a key transformation process in these environments. frontiersin.orgnih.gov

Table 2: Key Degradation Metabolites of this compound

| Degradation Pathway | Primary Metabolites | Subsequent Fate |

| Aerobic Ether Cleavage | Dodecanol, Ethylene glycol monosulfate | Dodecanol oxidized via beta-oxidation; Ethylene glycol monosulfate degraded. |

| Aerobic Ester Cleavage | 2-Dodecoxyethanol, Inorganic Sulfate (SO₄²⁻) | 2-Dodecoxyethanol further biodegraded. |

| Anaerobic Transformation | 2-Dodecoxyethanol, Sulfide (S²⁻) | Slow and often incomplete degradation; potential for accumulation of intermediates. |

Sorption, Desorption, and Transport Characteristics in Environmental Matrices (e.g., Soil, Sediment)

Sorption to solids is a key process that influences the environmental distribution and bioavailability of alkyl ether sulfates.

AES, being anionic surfactants, have a strong affinity for sorption to sewage sludge, soils, and sediments. researchgate.netresearchgate.net This interaction is influenced by several factors:

Chemical Properties: The length of the hydrophobic alkyl chain is a critical factor. Sorption tends to increase with increasing chain length, which reduces the fraction of the chemical that is bioavailable in the water. nih.gov

Matrix Properties: The organic matter content, clay content, and pH of the soil or sediment play a significant role. researchgate.net Sorption of anionic surfactants generally decreases at higher pH levels. researchgate.net

The sorption process is typically reversible, meaning desorption can occur, although a fraction may become more strongly bound over time. researchgate.net This partitioning behavior means that while the concentration in the water column may decrease due to sorption, sediments and sludge can act as reservoirs for these compounds. researchgate.net The transport of AES through soil and subsurface environments is retarded by these sorption interactions. nih.gov

Table 3: Factors Influencing Sorption of Alkyl Ether Sulfates

| Factor | Influence on Sorption | Rationale | Reference |

| Alkyl Chain Length | Longer chains increase sorption. | Increased hydrophobicity leads to stronger partitioning onto organic matter. | nih.gov |

| Soil/Sediment Organic Matter | Higher organic content increases sorption. | Hydrophobic portion of the surfactant partitions into the organic phase. | mdpi.com |

| pH | Higher pH decreases sorption. | Increased negative charge on soil surfaces and the surfactant molecule leads to greater electrostatic repulsion. | researchgate.net |

| Salinity | Higher salinity increases sorption. | Cations in the water can shield the negative charges, reducing repulsion and promoting aggregation and surface interaction. | researchgate.net |

Bioavailability and Bioremediation Strategies (excluding toxicity)

The bioavailability of alkyl ether sulfates is intrinsically linked to their physical state in the environment.

Bioavailability: The fraction of an AES that is dissolved in the aqueous phase is considered bioavailable for microbial uptake and degradation. Sorption to sediment and soil particles significantly reduces the concentration of the surfactant in the water, thereby lowering its direct bioavailability to planktonic microorganisms. nih.gov However, sediment-associated bacteria can still degrade sorbed surfactants, albeit potentially at a slower rate.

Bioremediation Strategies: The inherent and rapid biodegradability of alkyl ether sulfates under aerobic conditions forms the basis of bioremediation. researchgate.netnih.gov Wastewater treatment plants are the primary engineered systems where this process is harnessed. Strategies to enhance bioremediation focus on maintaining optimal conditions for microbial activity:

Aeration: Ensuring sufficient oxygen supply is critical for promoting the activity of aerobic microbial consortia that efficiently degrade AES.

Bioaugmentation and Biostimulation: In contaminated sites, bioremediation could potentially be enhanced by introducing specialized microbial consortia (bioaugmentation) or by adding nutrients to stimulate the growth of indigenous degrading populations (biostimulation). The development of robust microbial consortia capable of degrading high concentrations of ether-containing pollutants has shown promise. nih.govnih.gov

Vii. Advanced Applications and Functional Insights in Materials Science and Industrial Chemistry

Role in Polymer Science and Emulsion Polymerization Processes

In the realm of polymer science, 2-dodecoxyethyl hydrogen sulfate (B86663) is a critical component in emulsion polymerization, a process used to manufacture synthetic lattices or emulsions. Its primary role is that of an emulsifier and stabilizer.

The mechanism proceeds through several key steps:

Micelle Formation: Above its critical micelle concentration (CMC) in an aqueous medium, the surfactant molecules aggregate into micelles. The hydrophobic dodecyl tails form the core, creating a nonpolar microenvironment, while the hydrophilic sulfate heads face outward into the water.

Monomer Solubilization: Hydrophobic monomers (e.g., styrene, vinyl acetate) are introduced into the system. A portion of these monomers is solubilized within the hydrophobic cores of the micelles.

Initiation and Polymerization: A water-soluble initiator generates free radicals that enter the micelles and initiate polymerization of the solubilized monomer. The micelle acts as a nanoscale reactor where the polymer chain begins to grow.

Particle Stabilization: As the polymer chain grows, the surfactant molecules adsorb onto the surface of the nascent polymer particle, with their hydrophilic heads oriented towards the aqueous phase. This creates a stabilizing electrostatic and steric barrier that prevents the polymer particles from coagulating, ensuring the stability of the final latex product.

The use of 2-dodecoxyethyl hydrogen sulfate results in the formation of stable, finely dispersed polymer emulsions with controlled particle size, which is essential for their performance in subsequent applications like paints, adhesives, and textiles.

Application in Coatings, Adhesives, and Advanced Formulation Technologies

The surface-active properties of this compound are leveraged in the formulation of coatings, adhesives, and other advanced materials. guidechem.com In these systems, it functions as a high-performance wetting agent, dispersant, and emulsifier. guidechem.com

Wetting Agent: For a coating or adhesive to perform correctly, it must spread evenly across a substrate. This compound reduces the surface tension of the liquid formulation, allowing it to effectively "wet" the surface, including those that are low-energy or contaminated, ensuring uniform coverage and strong adhesion. guidechem.com

Dispersant: In paint and coating formulations, solid pigments must be evenly distributed throughout the liquid medium. The surfactant adsorbs onto the surface of pigment particles, preventing them from agglomerating through electrostatic and steric repulsion. This leads to improved color uniformity, gloss, and stability of the formulation. guidechem.com

Emulsifier: Many advanced formulations are oil-in-water or water-in-oil emulsions. This compound is used to create and stabilize these emulsions, ensuring that immiscible components like resins, solvents, and water remain in a homogenous state from production to application. guidechem.com

Mechanistic Aspects of Enhanced Oil Recovery (EOR) Formulations

In chemical Enhanced Oil Recovery (EOR), the objective is to mobilize residual oil trapped in porous reservoir rock after primary and secondary recovery methods have been exhausted. Anionic surfactants like those of the ether sulfate class, which includes this compound, are key components in surfactant-polymer (SP) and alkali-surfactant-polymer (ASP) flooding.

The primary mechanism involves a drastic reduction of the interfacial tension (IFT) between the crude oil and the injection water.

IFT Reduction: The amphiphilic surfactant molecules migrate to the oil-water interface. The hydrophobic dodecyl tail partitions into the oil phase, while the hydrophilic ether sulfate head remains in the aqueous phase.

Oil Mobilization: This molecular arrangement at the interface lowers the IFT by several orders of magnitude. The reduction in IFT lowers the capillary forces that trap oil droplets within the rock pores, allowing them to be dislodged and mobilized by the flow of the injected fluid.

Mobility Control: In SP and ASP flooding, a polymer is added to the injection fluid to increase its viscosity. This improved viscosity provides "mobility control," preventing the injection fluid from bypassing the oil (a phenomenon known as viscous fingering) and ensuring a more efficient and uniform sweep of the reservoir.

Ether sulfate surfactants are particularly valued in EOR for their effectiveness in creating the ultra-low IFT required to mobilize trapped oil.

Functionality in Mineral Processing and Flotation Technologies

Froth flotation is a widely used process in mineral processing to selectively separate valuable minerals from gangue (unwanted material). researchgate.netresearchgate.net The process relies on the ability to render the surface of a target mineral hydrophobic, allowing it to attach to air bubbles and float to the surface for collection. researchgate.net Anionic surfactants like this compound have the chemical properties to function as key reagents in this process, typically as collectors or frothers. researchgate.netcnlitereagent.com

As a Collector: In this role, the surfactant's polar head group would selectively adsorb onto the surface of a specific mineral, often one with a positively charged surface or one that has been activated to promote adsorption. researchgate.netcnlitereagent.com This adsorption orients the hydrophobic tail outwards, transforming the mineral's surface from hydrophilic to hydrophobic. This change allows the mineral particle to attach to air bubbles that are passed through the slurry.

As a Frother: The surfactant can also function to stabilize the air bubbles themselves. mdpi.com By reducing the surface tension at the air-water interface, it prevents bubbles from coalescing into larger, less effective ones. mdpi.com This creates a stable, persistent froth that can effectively carry the mineral particles to the surface to be skimmed off. mdpi.com

Contribution to Advanced Cleaning and Detergency Mechanisms (focus on chemistry, not product performance)

The fundamental role of this compound in cleaning and detergency is a direct application of its surfactant chemistry. guidechem.com It is a primary component in many cleaning formulations due to its ability to interact with both oily soils and water. guidechem.com

The cleaning mechanism is centered on the formation of micelles and the emulsification of soils:

Surface Wetting: The surfactant lowers the surface tension of the water, allowing the cleaning solution to penetrate fabrics and spread across hard surfaces, making intimate contact with the soil.

Micellar Solubilization: The hydrophobic dodecyl tails of the surfactant molecules penetrate and surround oily and greasy soil particles. As more surfactant molecules attach, they arrange themselves into a spherical structure known as a micelle, with the oil trapped in the hydrophobic core.

Emulsification and Suspension: The exterior of the micelle is composed of the hydrophilic sulfate heads, making the entire structure water-soluble. This allows the encapsulated oil to be lifted from the surface and dispersed into the wash water. The electrostatic repulsion between the negatively charged micelles prevents the soil from redepositing onto the cleaned surface.

This chemical process of emulsification and suspension is the cornerstone of how detergents remove and wash away unwanted grime.

Interactive Data Table of Applications

| Application Area | Primary Function | Key Chemical Mechanism |

| Emulsion Polymerization | Emulsifier, Stabilizer | Forms micelles that act as polymerization sites; adsorbs to polymer particles to prevent coagulation. |

| Coatings & Adhesives | Wetting Agent, Dispersant | Reduces surface tension for even spreading; prevents pigment agglomeration through steric/electrostatic repulsion. |

| Enhanced Oil Recovery (EOR) | IFT-Reducing Agent | Adsorbs at the oil-water interface, lowering capillary forces that trap oil in reservoir rock. |

| Mineral Processing | Collector, Frother | Renders mineral surfaces hydrophobic for air bubble attachment; stabilizes froth for mineral recovery. |

| Advanced Detergency | Detergent, Emulsifier | Forms micelles to encapsulate and solubilize oily soils, lifting them from a surface into the water. |

Viii. Future Research Directions and Emerging Trends

Development of Novel Sulfate (B86663) Ester Architectures with Tailored Functionality

The future of sulfate esters like 2-dodecoxyethyl hydrogen sulfate lies in the ability to create novel molecular architectures with precisely controlled properties. This involves moving beyond simple linear alkyl chains and exploring more complex designs to meet specific application demands.

Bio-based and Renewable Feedstocks : A significant trend is the shift towards using bio-based raw materials to synthesize sulfate esters. hnlcaw.commordorintelligence.com This reduces the reliance on petrochemicals and can lead to surfactants with improved environmental profiles. hnlcaw.com Research is focused on utilizing fatty acids from various plant oils and other renewable sources to create the hydrophobic tail of the surfactant.